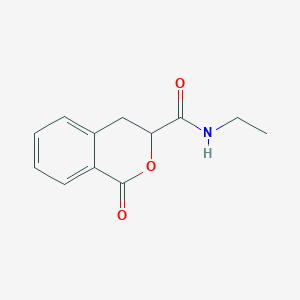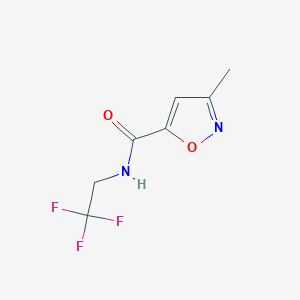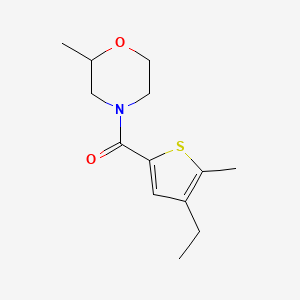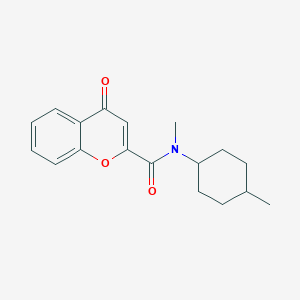
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has attracted significant attention in scientific research due to its potential pharmacological properties. This compound is known to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide involves the inhibition of several key enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. It has also been found to inhibit the activity of certain kinases and transcription factors that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It also has antioxidant properties and can scavenge free radicals, which are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide is its high potency and specificity. This compound has been found to be effective at low concentrations, which makes it a valuable tool for studying the mechanisms of action of various enzymes and signaling pathways. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new analogs of this compound that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
合成法
The synthesis of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-fluoro-2,3-dihydro-1H-indene, which is then reacted with 3,4,5-trimethoxybenzoyl chloride to produce the target compound. This process has been optimized through various modifications to improve the yield and purity of the final product.
科学的研究の応用
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential pharmacological properties. It has been found to have activity against various types of cancer cells, including breast, lung, and prostate cancer. It is also being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-23-16-9-12(10-17(24-2)18(16)25-3)19(22)21-15-7-4-11-8-13(20)5-6-14(11)15/h5-6,8-10,15H,4,7H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJDPGUMJVXMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)

![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)


![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)